molecular formula C8H3BrClNO2 B13067127 3-Bromo-4-chloro-5-cyanobenzoic acid

3-Bromo-4-chloro-5-cyanobenzoic acid

Cat. No.: B13067127
M. Wt: 260.47 g/mol
InChI Key: TYIOOOPGGSPPRS-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2 It is a polysubstituted benzoic acid derivative, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-cyanobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-cyanobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

3-Bromo-4-chloro-5-cyanobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-cyanobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple substituents on the benzene ring allows for diverse interactions with molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-cyanobenzoic acid: Lacks the chlorine substituent.

    4-Bromo-3-chlorobenzoic acid: Lacks the cyano group.

    3-Chloro-4-cyanobenzoic acid: Lacks the bromine substituent.

Uniqueness

3-Bromo-4-chloro-5-cyanobenzoic acid is unique due to the combination of bromine, chlorine, and cyano groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

3-bromo-4-chloro-5-cyanobenzoic acid

InChI

InChI=1S/C8H3BrClNO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13)

InChI Key

TYIOOOPGGSPPRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Br)C(=O)O

Origin of Product

United States

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